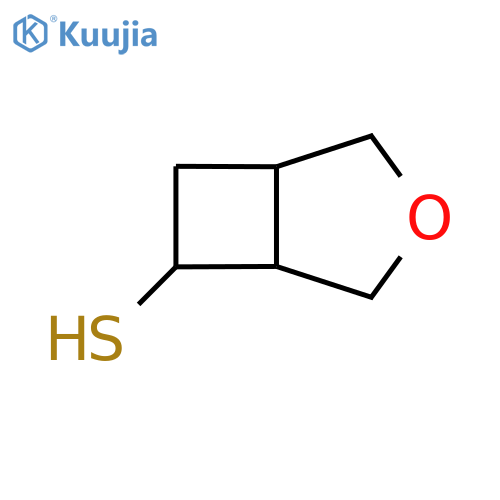Cas no 2171872-54-9 (3-oxabicyclo3.2.0heptane-6-thiol)

2171872-54-9 structure
商品名:3-oxabicyclo3.2.0heptane-6-thiol
3-oxabicyclo3.2.0heptane-6-thiol 化学的及び物理的性質
名前と識別子
-
- 3-oxabicyclo3.2.0heptane-6-thiol
- 3-oxabicyclo[3.2.0]heptane-6-thiol
- EN300-1289484
- 2171872-54-9
-
- インチ: 1S/C6H10OS/c8-6-1-4-2-7-3-5(4)6/h4-6,8H,1-3H2
- InChIKey: FJZJSBHQBXWKIR-UHFFFAOYSA-N
- ほほえんだ: SC1CC2COCC21
計算された属性
- せいみつぶんしりょう: 130.04523611g/mol
- どういたいしつりょう: 130.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 10.2Ų
3-oxabicyclo3.2.0heptane-6-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289484-100mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1289484-50mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1289484-1000mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1289484-500mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1289484-10000mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 10000mg |
$3929.0 | 2023-10-01 | ||
| Enamine | EN300-1289484-1.0g |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289484-2500mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1289484-250mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1289484-5000mg |
3-oxabicyclo[3.2.0]heptane-6-thiol |
2171872-54-9 | 5000mg |
$2650.0 | 2023-10-01 |
3-oxabicyclo3.2.0heptane-6-thiol 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
2171872-54-9 (3-oxabicyclo3.2.0heptane-6-thiol) 関連製品
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
